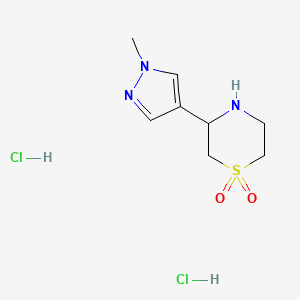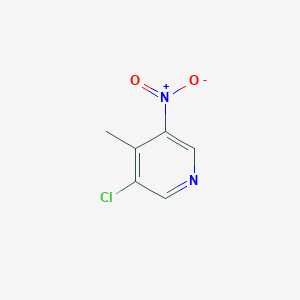
3-Chloro-4-methyl-5-nitropyridine
Vue d'ensemble
Description
3-Chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2 . It is a derivative of nitropyridine, which is a class of organic compounds containing a nitro group attached to a pyridine ring .
Synthesis Analysis
The synthesis of nitropyridines, including this compound, typically involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The yield for this reaction is generally good for 4-substituted pyridines and moderate for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
This compound is a light yellow crystalline solid . It has a melting point of 51-53 °C and a predicted boiling point of 279.6±35.0 °C . It is slightly soluble in chloroform, DMSO, and methanol .Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 3-chloro-4-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Nitropyridines are known to cause skin irritation and serious eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other substances, such as boron reagents in the Suzuki–Miyaura coupling . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-4-methyl-5-nitropyridine in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound and should be handled with care. In addition, it is not as reactive as other compounds, such as nitrosyl chloride, and may not be suitable for certain types of reactions.
Orientations Futures
There are a number of potential future directions for research involving 3-chloro-4-methyl-5-nitropyridine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals and agrochemicals. In addition, further research into the reactivity of pyridine derivatives and the synthesis of other organic compounds could provide additional insight into the potential uses of this compound. Finally, further research into the safety and toxicity of this compound could help to ensure its safe use in laboratory experiments.
Applications De Recherche Scientifique
3-Chloro-4-methyl-5-nitropyridine has been used in scientific research for a variety of purposes. It has been used as a reagent in the synthesis of a variety of organic compounds, including nitro-substituted amines and aryl halides. It has also been used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used to study the reactivity of pyridine derivatives and to investigate the mechanism of the reaction of pyridine with nitrosyl chloride.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZEUNCWAJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)

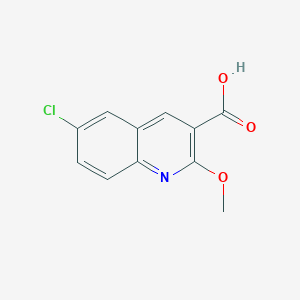

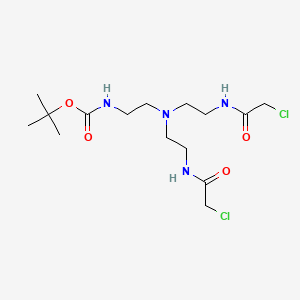
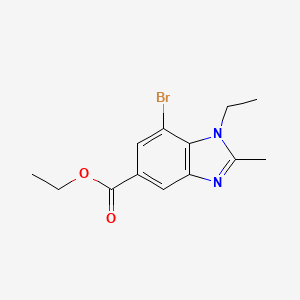
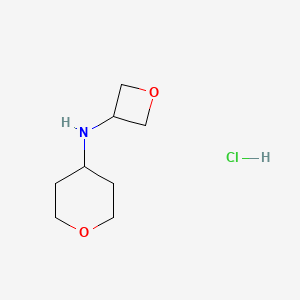

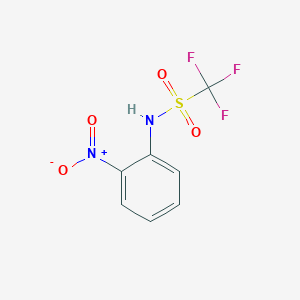

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)

